N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) is a synthetic compound identified through screening studies of commercial libraries. [] It demonstrates a significant inhibitory effect on osteoclast differentiation and bone resorption, making it a potential candidate for investigating treatments for osteoporosis and other bone-related diseases. []
NAPMA exhibits its effects by inhibiting the differentiation of osteoclasts, cells responsible for bone resorption. [] The compound achieves this by downregulating the expression of key osteoclast-specific markers, including:
This downregulation leads to a decrease in bone resorption and actin ring formation, essential structures for osteoclast function. []
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3